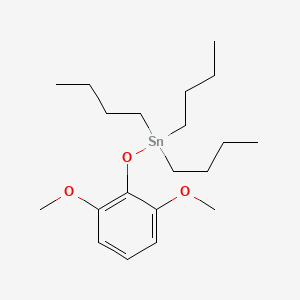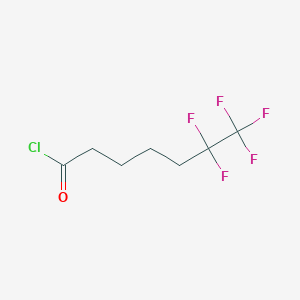silane CAS No. 194932-63-3](/img/structure/B12561705.png)
[(5-Chloropent-2-en-2-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloropent-2-en-2-yl)oxysilane is a chemical compound characterized by the presence of a chlorinated pentenyl group attached to a trimethylsilyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropent-2-en-2-yl)oxysilane typically involves the reaction of 5-chloropent-2-en-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
5-Chloropent-2-en-2-ol+Trimethylsilyl chloride→(5-Chloropent-2-en-2-yl)oxysilane+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of (5-Chloropent-2-en-2-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the yield of the desired product.
化学反応の分析
Types of Reactions
(5-Chloropent-2-en-2-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pentenyl group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond in the pentenyl group can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of saturated silanes.
科学的研究の応用
(5-Chloropent-2-en-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism by which (5-Chloropent-2-en-2-yl)oxysilane exerts its effects involves the interaction of the silyl ether group with various molecular targets The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biomolecules or materials
類似化合物との比較
(5-Chloropent-2-en-2-yl)oxysilane can be compared with other similar compounds such as:
(5-Bromopent-2-en-2-yl)oxysilane: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
(5-Chloropent-2-en-2-yl)oxysilane: Similar structure but with triethylsilyl group instead of trimethylsilyl, which may influence its steric and electronic properties.
(5-Chloropent-2-en-2-yl)oxysilane: Contains a phenyl group, which can introduce aromatic characteristics and affect its chemical behavior.
The uniqueness of (5-Chloropent-2-en-2-yl)oxysilane lies in its specific combination of a chlorinated pentenyl group and a trimethylsilyl ether, which provides a balance of reactivity and stability suitable for various applications.
特性
CAS番号 |
194932-63-3 |
|---|---|
分子式 |
C8H17ClOSi |
分子量 |
192.76 g/mol |
IUPAC名 |
5-chloropent-2-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C8H17ClOSi/c1-8(6-5-7-9)10-11(2,3)4/h6H,5,7H2,1-4H3 |
InChIキー |
YVAXTENAZHTJMO-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCCl)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
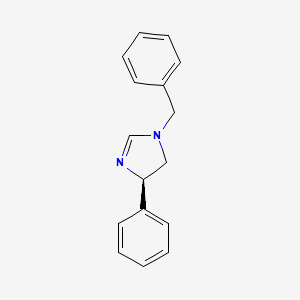
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
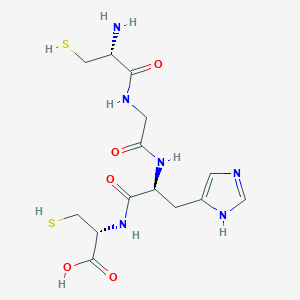
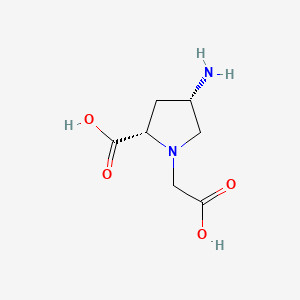
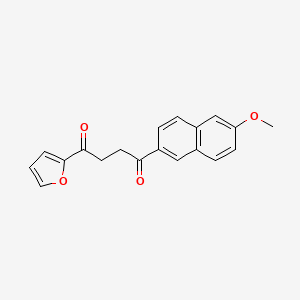
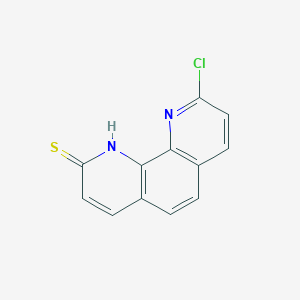
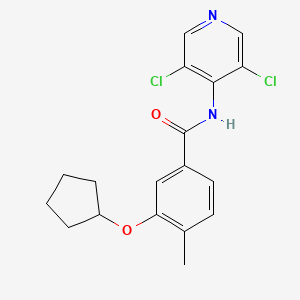
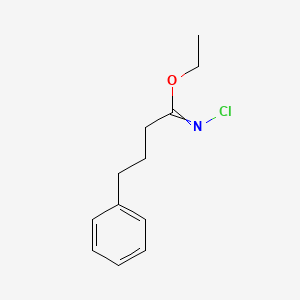
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
